molecular formula C11H13ClO3 B2485064 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane CAS No. 327087-79-6

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane

Cat. No.: B2485064
CAS No.: 327087-79-6
M. Wt: 228.67
InChI Key: LKTQYVWEEDMUBR-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is an organic compound characterized by the presence of a chlorophenoxy group attached to a dioxane ring

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Safety and Hazards

As with any chemical, handling “2-[(4-Chlorophenoxy)methyl]-1,4-dioxane” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties. For example, many dioxanes are flammable, and chlorinated compounds can be hazardous to the environment .

Future Directions

The study of “2-[(4-Chlorophenoxy)methyl]-1,4-dioxane” could open up new avenues in various fields depending on its properties and reactivity. It could be explored as a potential pharmaceutical compound, or as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane typically involves the reaction of 4-chlorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring.

  • Step 1: Formation of Intermediate

      Reagents: 4-chlorophenol, formaldehyde

      Conditions: Acidic medium (e.g., hydrochloric acid)

      Reaction: 4-chlorophenol reacts with formaldehyde to form 4-chlorophenoxymethanol.

  • Step 2: Cyclization

      Reagents: 4-chlorophenoxymethanol, ethylene glycol

      Conditions: Acidic medium, elevated temperature

      Reaction: The intermediate 4-chlorophenoxymethanol reacts with ethylene glycol to form this compound through cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperature

      Products: Carboxylic acids, ketones

  • Reduction:

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions, room temperature

      Products: Alcohols, alkanes

  • Substitution:

      Reagents: Sodium hydroxide, potassium hydroxide

      Conditions: Basic medium, elevated temperature

      Products: Substituted derivatives

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy group.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chlorine atoms on the phenoxy ring.

    4-Chlorophenoxyacetic acid: A simpler analog with a single chlorophenoxy group.

Uniqueness

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other chlorophenoxy compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-9-1-3-10(4-2-9)15-8-11-7-13-5-6-14-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTQYVWEEDMUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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